7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a benzodioxole and a chlorophenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzodioxole group: This step may involve a coupling reaction using a benzodioxole derivative.
Introduction of the chlorophenyl group: This can be done via a substitution reaction using a chlorophenyl reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine core or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its specific molecular targets are involved.
Industry
Material Science: It might find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine would depend on its specific interactions with biological targets. Typically, such compounds may bind to enzymes or receptors, altering their activity and thereby exerting their effects. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(1,3-Benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- 7-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The presence of the chlorophenyl group in 7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine may confer unique properties, such as increased lipophilicity or specific binding interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-4-1-12(2-5-14)15-10-22-23-16(7-8-21-19(15)23)13-3-6-17-18(9-13)25-11-24-17/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHZWVRVIUUFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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